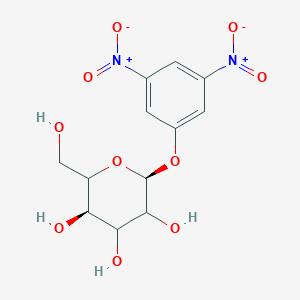

Dehydro Nifedipine N-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

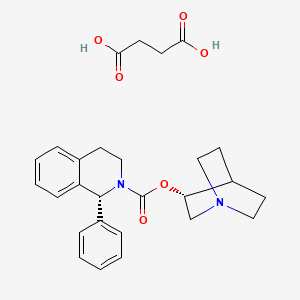

Dehydro Nifedipine N-Oxide (DNNO) is a derivative of the calcium channel blocker nifedipine and is a relatively new compound in the scientific research field. DNNO has been found to have a wide range of applications in the scientific research field, from its use in biochemical and physiological studies to its potential as a therapeutic agent.

科学的研究の応用

1. Neurotransmitter Release Facilitation

Nifedipine, which is metabolized to Dehydro Nifedipine N-Oxide, facilitates neurotransmitter release independently of calcium channels. This action on central synaptic transmission may partially explain some of nifedipine's effects beyond its primary use. It specifically enhances tetrodotoxin-insensitive spontaneous glutamate release, a process that is largely calcium-independent and not mediated by protein kinases A or C (Hirasawa & Pittman, 2003).

2. Photo-Stability Enhancement

The photo-stability of nifedipine, which degrades to this compound under light exposure, is crucial for maintaining its clinical activity. Microencapsulation of nifedipine can prevent its photodegradation, thereby enhancing stability and ensuring consistent therapeutic efficacy (Dinarvand et al., 2006).

3. Modulation of Gene Expression

Nifedipine and its metabolites modulate gene expression in vascular smooth muscle cells. This modulation affects pro-arteriosclerotic and anti-arteriosclerotic gene products, suggesting a role in vascular health beyond its primary function as a calcium channel blocker (Cattaruzza et al., 2000).

4. Electrochemical Analysis

Dehydronifedipine (DHNP), a metabolite of nifedipine, can be determined electrochemically. This method offers a sensitive approach for simultaneously determining nifedipine and its metabolites in various samples, which is important for pharmacokinetic studies and drug monitoring (Mokhtari et al., 2018).

5. Antioxidant and Anti-Apoptotic Effects

Nifedipine has been observed to possess antioxidant and anti-apoptotic effects, potentially influencing oxidative stress and apoptosis in osteoarthritic chondrocytes. This indicates a therapeutic potential beyond its primary use in cardiovascular disorders (Yao et al., 2020).

Safety and Hazards

According to a safety data sheet, Dehydro Nifedipine N-Oxide can cause serious eye damage and is harmful if swallowed . It is also toxic to aquatic life with long-lasting effects . It should be handled with appropriate safety measures, including wearing eye and face protection, and avoiding release to the environment .

将来の方向性

While specific future directions for Dehydro Nifedipine N-Oxide are not mentioned in the search results, it’s worth noting that dihydropyrimidines, a class of compounds to which Nifedipine belongs, have been extensively studied for their potential as antihypertensive agents . This suggests that this compound could potentially be of interest in future research in this area.

作用機序

Target of Action

Dehydro Nifedipine N-Oxide, like its parent compound Nifedipine, primarily targets L-type voltage-gated calcium channels . These channels are found in vascular smooth muscle and myocardial cells . The inhibition of these channels reduces peripheral arterial vascular resistance and dilates coronary arteries . This action reduces blood pressure and increases the supply of oxygen to the heart .

Mode of Action

This compound interacts with its targets by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . This blockage prevents the entry of calcium ions into cells during depolarization . By blocking these channels, this compound is able to decrease blood vessel contraction, leading to a sustained vasodilation . In turn, vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Biochemical Pathways

The biochemical pathways affected by this compound involve the regulation of calcium ion entry into muscle cells, which stimulates muscular contraction of blood vessels . By blocking the L-type calcium channels, this compound disrupts this pathway, leading to decreased blood vessel contraction and sustained vasodilation . This action reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Pharmacokinetics

Its parent compound nifedipine is known to undergo hepatic metabolism via the cyp3a4 pathway . Approximately 60-80% of the dose is recovered in urine as inactive water-soluble metabolites

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of vascular smooth muscle contraction. By blocking L-type calcium channels, this compound reduces the entry of calcium ions into muscle cells, leading to decreased contraction and sustained vasodilation . This results in a drop in blood pressure . Additionally, nifedipine has been shown to increase the bioavailability of endothelial nitric oxide (NO) without significantly altering the NO synthase (type III) mRNA and protein expression, possibly via an antioxidative protection . This increased NO availability may cause part of the vasodilation and might contribute to the antithrombotic, antiproliferative, and antiatherosclerotic effects of dihydropyridine calcium antagonists .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, nifedipine has been shown to be rapidly degraded in aquatic environments . Furthermore, nifedipine is very light-sensitive and photolytically degraded at visible wavelengths . These factors could potentially influence the stability and efficacy of this compound in similar environments.

生化学分析

Biochemical Properties

It is known that Nifedipine, the parent compound, interacts with L-type calcium channels in the heart and vascular smooth muscle cells It’s plausible that Dehydro Nifedipine N-Oxide may have similar interactions or may interact with other biomolecules in the body

Cellular Effects

The cellular effects of this compound are currently unknown. Nifedipine, from which this compound is derived, is known to block calcium channels, thereby inhibiting the influx of calcium ions into cardiac and smooth muscle cells. This leads to vasodilation and a reduction in blood pressure

Molecular Mechanism

The exact molecular mechanism of this compound is not well understood. It’s parent compound, Nifedipine, acts by blocking L-type calcium channels, thereby inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in muscle relaxation and vasodilation

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. Studies on Nifedipine have shown that its effects can vary with different dosages

Metabolic Pathways

Nifedipine is known to undergo oxidative biotransformation in the human body into pharmacologically inactive metabolites, including Dehydro Nifedipine

特性

| { "Design of the Synthesis Pathway": "The synthesis of Dehydro Nifedipine N-Oxide can be achieved through the oxidation of Dehydro Nifedipine using a suitable oxidizing agent.", "Starting Materials": [ "Dehydro Nifedipine", "Oxidizing agent (e.g. m-CPBA, H2O2, etc.)", "Solvent (e.g. dichloromethane, acetonitrile, etc.)", "Base (e.g. NaHCO3, Na2CO3, etc.)" ], "Reaction": [ "Dissolve Dehydro Nifedipine in a suitable solvent.", "Add the oxidizing agent to the reaction mixture and stir at room temperature for a specific time period.", "Add a base to the reaction mixture to neutralize the acidic byproducts.", "Extract the product using a suitable solvent.", "Purify the product using column chromatography or recrystallization." ] } | |

| 88434-69-9 | |

分子式 |

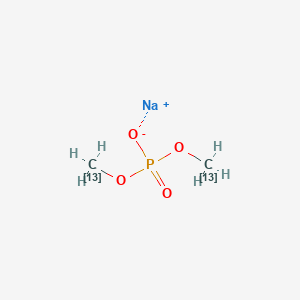

C₁₇H₁₆N₂O₇ |

分子量 |

360.32 |

同義語 |

2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester 1-Oxide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)

![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)